(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound “(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea” is a structurally complex urea derivative featuring a quinazolinone core substituted with a phenethyl group and a fluorophenyl moiety. Its E-configuration at the urea linkage suggests distinct spatial and electronic properties, which may influence biological activity and molecular interactions. Quinazolinone derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates due to their ability to mimic purine bases in biological systems . The fluorophenyl group enhances lipophilicity and metabolic stability, while the phenethyl substituent may contribute to target binding affinity through hydrophobic interactions. Structural characterization of such compounds typically relies on spectroscopic techniques (e.g., $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, ESI-MS) and X-ray crystallography, with refinement programs like SHELXL ensuring precise atomic resolution .
Properties
CAS No. |
941946-67-4 |
|---|---|
Molecular Formula |
C23H19FN4O2 |
Molecular Weight |
402.429 |
IUPAC Name |
1-(4-fluorophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-17-10-12-18(13-11-17)25-22(29)27-21-19-8-4-5-9-20(19)26-23(30)28(21)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |
InChI Key |
KNMXDOFBIUAHOL-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a novel urea derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A fluorophenyl group which may enhance its lipophilicity and biological interactions.
- A quinazolinone moiety known for various pharmacological properties.
- The urea functional group , which is pivotal in many biologically active compounds.
Biological Activity Overview
Recent studies have highlighted the biological activities of urea derivatives, including their antimicrobial and anticancer properties. The following sections delve into specific activities associated with this compound.
Antimicrobial Activity
A study evaluated various urea derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Acinetobacter baumannii and Staphylococcus aureus. The compound was included in this screening, demonstrating promising interactions.
Molecular docking studies suggested that the binding interactions of these compounds with bacterial targets could elucidate their mechanisms of action.
Anticancer Activity
The anticancer potential of urea derivatives has been extensively studied. Research indicates that compounds with a quinazolinone backbone exhibit antiproliferative effects against various cancer cell lines. The specific IC50 values for this compound are yet to be fully characterized but are anticipated to reflect significant activity based on structural similarities to known active compounds.
Case Studies
- Urea Derivatives as Antimicrobial Agents : A series of urea derivatives were synthesized and tested for their antimicrobial properties. Among them, those containing fluorinated phenyl groups showed enhanced activity against resistant bacterial strains, suggesting that this compound may follow this trend.
- Quinazolinone Derivatives in Cancer Research : Quinazolinone-based compounds have been explored for their ability to inhibit key enzymes involved in cancer proliferation. The structural characteristics of the compound under discussion align with those previously reported to have anticancer effects, warranting further investigation into its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of urea-linked heterocyclic derivatives. Below is a comparative analysis with structurally related compounds, emphasizing key differences in substituents, pharmacophores, and observed properties:
Key Observations:
Structural Complexity vs. Activity: The target compound’s quinazolinone core distinguishes it from thiazole-piperazine hybrids (e.g., compound 2k ), which exhibit anticancer activity but rely on different heterocyclic frameworks. Unlike glycosylated natural products (e.g., Zygocaperoside), the synthetic urea derivative lacks polar sugar moieties, favoring membrane permeability and CNS penetration.
Spectroscopic Characterization: The target compound’s $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ profiles would resemble those of compound 2k, with distinct shifts for the quinazolinone carbonyl ($\sim$170 ppm in $ ^{13} \text{C-NMR}$) and fluorophenyl aromatic protons ($\sim$7.3–7.8 ppm in $ ^1 \text{H-NMR} $) . ESI-MS data for similar urea derivatives (e.g., m/z 762.2 for compound 2k ) suggest that the target compound’s molecular ion would align with its formula (predicted m/z ~420–450).
Biological Implications :
- Fluorine substitution in both the target compound and compound 2k enhances metabolic stability but introduces distinct electronic effects: the para-fluorine in the target compound may reduce steric hindrance compared to ortho-chloro/meta-fluoro substituents in 2k .
- The phenethyl group in the target compound could improve binding to hydrophobic enzyme pockets, a feature absent in piperazine-based analogues.
Research Findings and Limitations
However, the following gaps remain:
- Synthetic Challenges : The compound’s stereochemical purity (E-configuration) requires rigorous control during synthesis, which may complicate scalability.
- Toxicity Data: No Toxics Release Inventory (TRI) or in vivo toxicity studies are available, unlike for simpler fluorinated compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with condensation of 4-fluorophenyl isocyanate with a pre-synthesized 3-phenethyl-2,3-dihydroquinazolin-4(1H)-one intermediate. Use anhydrous solvents (e.g., DMF or THF) under inert atmosphere to minimize side reactions .
- Optimization : Adjust reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 for urea formation). Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : 1H and 13C NMR to confirm urea linkage, fluorophenyl substituents, and quinazolinone ring structure. Look for characteristic peaks: ~10–11 ppm (urea NH), 6.5–8.5 ppm (aromatic protons) .
- IR Spectroscopy : Confirm carbonyl stretches (1650–1700 cm⁻¹ for urea C=O and quinazolinone C=O) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodology :
- Solubility : Test in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) using UV-Vis spectroscopy or nephelometry. Note poor aqueous solubility common in urea derivatives; consider salt formation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action against biological targets?
- Approaches :
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to quinazolinone’s known kinase inhibition. Use fluorescence polarization for binding affinity .
- Molecular Docking : Model interactions with target proteins (e.g., PARP, tubulin) using AutoDock Vina. Validate with mutagenesis studies .
- Cellular assays : Measure apoptosis (Annexin V staining) or cell cycle arrest (flow cytometry) in cancer cell lines .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Solutions :
- Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and cell culture conditions (passage number, serum type) .
- Orthogonal assays : Confirm anti-proliferative activity via both MTT and clonogenic assays. Cross-validate using structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
Q. How can structure-activity relationships (SARs) be established for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., phenethyl chain length, fluorophenyl position). Prioritize electron-withdrawing groups to enhance urea stability .
- Biological testing : Compare IC50 values across analogs. Use 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with activity .
Q. What in silico methods predict the ADMET properties of this compound?
- Tools :
- SwissADME : Predict bioavailability (Lipinski’s Rule of 5), blood-brain barrier permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) using GROMACS. Correlate logP values with experimental data .
Q. How can purity and identity be rigorously confirmed post-synthesis?
- Advanced Techniques :
- Elemental Analysis : Match experimental vs. theoretical C, H, N, F content (<0.4% deviation) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
